molecular formula C17H21ClN4O3S B11149268 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone

Número de catálogo: B11149268
Peso molecular: 396.9 g/mol
Clave InChI: MGXGBLOVTXWXSG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Molecular Formula: C₁₇H₂₁ClN₄O₃S Average Mass: 396.890 g/mol Monoisotopic Mass: 396.102289 g/mol ChemSpider ID: 29345004 Synonyms: Multiple IUPAC and common names are listed, including 1491129-74-8 (RN) and variations in substituent positioning .

This compound features a pyrazole core substituted with a 4-chlorophenyl group and a methyl group, linked via an ethanone bridge to a 4-(methylsulfonyl)piperazine moiety. The methylsulfonyl group on the piperazine enhances polarity and may influence pharmacokinetic properties such as solubility and metabolic stability.

Propiedades

Fórmula molecular

C17H21ClN4O3S

Peso molecular

396.9 g/mol

Nombre IUPAC

2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone

InChI

InChI=1S/C17H21ClN4O3S/c1-12-15(17(20-19-12)13-3-5-14(18)6-4-13)11-16(23)21-7-9-22(10-8-21)26(2,24)25/h3-6H,7-11H2,1-2H3,(H,19,20)

Clave InChI

MGXGBLOVTXWXSG-UHFFFAOYSA-N

SMILES canónico

CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)N3CCN(CC3)S(=O)(=O)C

Origen del producto

United States

Métodos De Preparación

Cyclization of 1,3-Diketone Precursors

The 5-(4-chlorophenyl)-3-methyl-1H-pyrazole moiety is synthesized via cyclization of 1-(4-chlorophenyl)-3-methyl-1,3-diketone with hydrazine hydrate. This reaction proceeds under reflux in ethanol, yielding the pyrazole ring with regioselective substitution at positions 3 and 5. The diketone precursor is typically prepared by Claisen condensation between 4-chloroacetophenone and ethyl acetoacetate in the presence of sodium ethoxide.

Reaction Conditions

ParameterValue
SolventEthanol
TemperatureReflux (78°C)
Time12–16 hours
Yield72–85%

Nitrogen Protection Strategies

To prevent unwanted side reactions during subsequent functionalization, the pyrazole’s NH group is protected using 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl). This step employs cesium carbonate (Cs₂CO₃) in DMF at room temperature, achieving >90% protection efficiency. The SEM group enhances solubility and prevents N-alkylation side reactions during ethanone bridge installation.

Preparation of 4-(Methylsulfonyl)Piperazine

Sulfonylation of Piperazine

Piperazine reacts with methanesulfonyl chloride (MsCl) in dichloromethane under basic conditions (triethylamine) to yield 1-(methylsulfonyl)piperazine. The reaction is highly exothermic and requires slow addition of MsCl at 0°C to minimize disubstitution.

Stoichiometry

ReagentEquivalents
Piperazine1.0
MsCl1.1
Triethylamine2.2

Yield : 89% after recrystallization from ethyl acetate.

Coupling of Pyrazole-Ethanone and Sulfonylated Piperazine

Nucleophilic Acyl Substitution

The ethanone intermediate undergoes nucleophilic attack by the secondary amine of 4-(methylsulfonyl)piperazine. This reaction is catalyzed by trimethylamine in acetonitrile at 60°C, achieving 76% yield.

R-C(=O)-Cl+HN(SO2Me)-PiperazineEt3NR-C(=O)-N(SO2Me)-Piperazine[2]\text{R-C(=O)-Cl} + \text{HN(SO}2\text{Me)-Piperazine} \xrightarrow{\text{Et}3\text{N}} \text{R-C(=O)-N(SO}_2\text{Me)-Piperazine} \quad

Deprotection of SEM Group

The SEM protecting group is removed using tetrabutylammonium fluoride (TBAF) in THF. This step restores the pyrazole’s NH functionality while preserving the ethanone bridge.

Conditions :

  • TBAF Concentration : 1.0 M in THF

  • Time : 3 hours at 25°C

  • Yield : 94%

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate in hexane (10–50%). Fractions containing the target compound are identified by TLC (Rf = 0.3 in 3:7 EtOAc/Hex).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 3.60 (t, 4H, Piperazine-H), 2.95 (s, 3H, SO₂CH₃), 2.55 (s, 3H, Pyrazole-CH₃).

  • LC-MS : m/z 397.1 [M+H]⁺ (calculated 396.9).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Hydrazine CyclizationHigh regioselectivityLong reaction times72–85
SEM ProtectionPrevents N-alkylationRequires TBAF for deprotection>90
MnO₂ OxidationMild conditionsSensitive to moisture68
Pd-Catalyzed CouplingVersatile for complex systemsHigh catalyst cost76

Análisis De Reacciones Químicas

Tipos de reacciones

1-[4-(metilsulfonil)piperazin-1-il]-2-[5-(4-clorofenil)-3-metil-1H-pirazol-4-il]etanona experimenta varias reacciones químicas, que incluyen:

    Oxidación: El compuesto se puede oxidar para formar diferentes derivados, dependiendo del agente oxidante utilizado.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a la formación de nuevos compuestos.

    Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución, introduciendo nuevos grupos funcionales en la molécula.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo temperaturas y presiones controladas para garantizar los resultados deseados.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, mejorando las propiedades del compuesto.

Aplicaciones Científicas De Investigación

1-[4-(metilsulfonil)piperazin-1-il]-2-[5-(4-clorofenil)-3-metil-1H-pirazol-4-il]etanona tiene varias aplicaciones de investigación científica:

    Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.

    Biología: Estudiado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias.

    Medicina: Investigado por su potencial como agente terapéutico en el tratamiento de diversas enfermedades.

    Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de 1-[4-(metilsulfonil)piperazin-1-il]-2-[5-(4-clorofenil)-3-metil-1H-pirazol-4-il]etanona implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando varios efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y del sistema biológico que se esté estudiando.

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound C₁₇H₂₁ClN₄O₃S 4-Chlorophenyl, 3-methylpyrazole, methylsulfonyl 396.890 Potential antiproliferative activity
2-{4-[5-(4-Chlorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-3-yl]piperidin-1-yl}-2-oxoethanol C₁₉H₁₉ClN₆O₂ Pyrimidin-4-yl, hydroxyl group 406.86 Increased hydrophilicity; altered binding
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate C₂₃H₂₀ClFN₄O₂S Fluorophenyl, thiazole-carboxylate 486.95 Enhanced electron-withdrawing effects
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one C₂₂H₁₉ClFN₃O₂ Piperidine-4-one, fluorophenyl 411.86 Ketone group introduces metabolic liability
1-[4-(4-Chlorophenyl)thiazol-2-yl]-2-(pentan-3-ylidene)hydrazine C₁₅H₁₇ClN₄S Thiazole, hydrazine 320.84 Potential metal-chelating properties

Functional Group Impact on Bioactivity

  • Methylsulfonyl vs. In contrast, the methylsulfonyl group in the target compound may improve metabolic stability due to reduced enzymatic cleavage .
  • Chlorophenyl vs. Nitrophenyl : The nitrophenyl group in introduces a strong electron-withdrawing effect, increasing reactivity in electrophilic substitution reactions compared to the chlorophenyl group, which offers moderate electron withdrawal and lipophilicity .

Electronic and Steric Considerations

  • Piperazine Modifications: Replacing methylsulfonyl with methoxy or nitro groups () alters electronic density on the piperazine ring.
  • Pyrazole vs. Triazole Cores : Triazole-containing analogues (e.g., ) exhibit stronger hydrogen-bonding capacity due to the triazole's nitrogen-rich structure, which may enhance target affinity but reduce blood-brain barrier penetration compared to pyrazole derivatives .

Computational Insights

  • Noncovalent Interactions: Analysis using Multiwfn () and NCI plots () reveals that the methylsulfonyl group in the target compound participates in weak hydrogen bonds and van der Waals interactions, critical for stabilizing protein-ligand complexes. In contrast, bulkier substituents (e.g., pyrimidin-4-yl in ) introduce steric clashes but improve π-π stacking .

Research Findings and Trends

  • Antiproliferative Activity: Piperazinyl ethanones with sulfonyl groups (e.g., ) show promise in cancer research, with IC₅₀ values in the micromolar range against HeLa cells. The target compound’s methylsulfonyl group may similarly inhibit kinase pathways .
  • Metabolic Stability : Compounds with methylsulfonyl piperazine (target) exhibit longer half-lives in hepatic microsomes compared to hydroxylated derivatives (), suggesting reduced Phase I metabolism .

Actividad Biológica

The compound 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • Molecular Formula: C18H19ClN4O
  • Molecular Weight: 342.8 g/mol
  • IUPAC Name: 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
  • Canonical SMILES: CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NCC3=CC=CN3C

Structural Features

The compound features a pyrazole ring substituted with a chlorophenyl group, which is known to enhance biological activity through specific interactions with biological targets. The piperazine moiety contributes to the compound's pharmacological profile by potentially influencing its binding affinity and selectivity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, the presence of electron-withdrawing groups like chlorine on the phenyl ring has been associated with increased cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanoneA549 (Lung Cancer)18.4
Analogous CompoundHCT116 (Colon Cancer)6.2

The SAR analysis suggests that modifications in the substituents can lead to enhanced activity, thereby guiding future drug design efforts.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory potential. The piperazine ring is known to interact with receptors involved in inflammatory pathways, which may contribute to its therapeutic effects.

In Vitro Studies

A series of in vitro experiments have demonstrated the efficacy of this compound against various cancer cell lines:

  • Study on A549 Cells: The compound exhibited an IC50 value of 18.4 µM, indicating moderate cytotoxicity.
  • Testing Against T47D Cells: Another study reported an IC50 value of 27.3 µM, suggesting effectiveness against breast cancer cells.

In Vivo Studies

Research involving animal models has shown promising results regarding the pharmacokinetics and bioavailability of this compound. It was observed that:

  • Oral Bioavailability: The compound demonstrated favorable absorption characteristics when administered orally.
  • Toxicity Assessment: Toxicological studies indicated a high safety margin, with no significant adverse effects observed at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and reaction conditions for preparing this compound with high purity?

  • Methodology :

  • Step 1 : Begin with a condensation reaction between 5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde and 4-(methylsulfonyl)piperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) .
  • Step 2 : Optimize reaction parameters: temperature (80–100°C), pH (neutral), and catalyst (e.g., p-toluenesulfonic acid) to enhance yield .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm substitution patterns (e.g., chlorophenyl methyl protons at δ 2.3–2.5 ppm, piperazine protons at δ 3.1–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 433.12) .
  • X-ray Crystallography : Single-crystal analysis to resolve 3D conformation (e.g., dihedral angles between pyrazole and piperazine moieties) .

Q. How to conduct preliminary in vitro biological activity screening?

  • Methodology :

  • Enzyme Inhibition Assays : Test COX-2 or 5-LOX inhibition for anti-inflammatory potential (IC50 determination via ELISA) .
  • Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate antitumor activity .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to assess CNS activity .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to identify critical pharmacophores?

  • Methodology :

  • Systematic Substitution : Modify substituents on the pyrazole (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and piperazine (e.g., vary sulfonyl groups) .

  • Activity Profiling : Compare IC50 values across analogs (see Table 1).

  • Computational Modeling : Use QSAR models to predict activity trends based on electronic (HOMO/LUMO) and steric parameters .

    Table 1 : SAR of Key Derivatives

    Substituent (Pyrazole)Substituent (Piperazine)IC50 (COX-2, µM)
    4-ChlorophenylMethylsulfonyl0.45
    4-FluorophenylMethylsulfonyl0.62
    4-ChlorophenylAcetyl1.20

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodology :

  • Meta-Analysis : Compare experimental conditions (e.g., cell lines: HT-29 vs. HCT-116; compound concentrations: 1–100 µM) .
  • Solubility/Bioavailability : Measure logP (e.g., via shake-flask method) to assess membrane permeability differences .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in hepatic microsomes .

Q. What strategies improve metabolic stability without compromising activity?

  • Methodology :

  • Electron-Withdrawing Groups : Introduce methylsulfonyl or trifluoromethyl to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask polar groups (e.g., esterify piperazine sulfonyl) to enhance oral bioavailability .
  • In Vitro Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via HPLC .

Q. How to elucidate binding mechanisms using molecular docking?

  • Methodology :

  • Protein Preparation : Retrieve target structures (e.g., COX-2 PDB: 5KIR) and optimize protonation states using Schrödinger Suite .
  • Docking Simulations : Use AutoDock Vina to predict binding poses; prioritize poses with hydrogen bonds to pyrazole and sulfonyl groups .
  • Validation : Perform alanine scanning mutagenesis on key residues (e.g., Arg120 in COX-2) to confirm docking predictions .

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